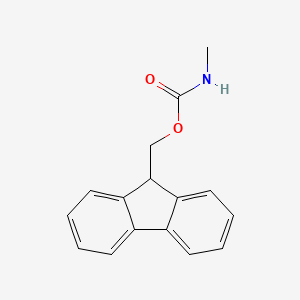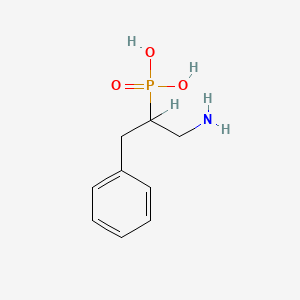
2-Amino-1-benzylethylphosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-1-benzylethylphosphonic acid is an organophosphorus compound characterized by the presence of an amino group, a benzyl group, and a phosphonic acid group. This compound is of significant interest due to its structural similarity to amino acids, where the carboxylic acid group is replaced by a phosphonic acid group. This structural feature imparts unique chemical and biological properties, making it valuable in various fields such as medicinal chemistry, agriculture, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Amino-1-benzylethylphosphonic acid can be synthesized through several methods. One common approach involves the reaction of benzylamine with diethyl phosphite under acidic conditions, followed by hydrolysis to yield the desired phosphonic acid. Another method involves the use of bromotrimethylsilane (BTMS) for the silyldealkylation of dialkyl phosphonates, followed by desilylation with water or methanol .
Industrial Production Methods
Industrial production of this compound typically employs large-scale synthesis techniques, such as the McKenna reaction, which involves the use of BTMS and subsequent hydrolysis. This method is favored due to its high yield, mild reaction conditions, and chemoselectivity .
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-1-benzylethylphosphonic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The phosphonic acid group can be reduced to phosphine derivatives.
Substitution: The benzyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or chlorine are employed under acidic conditions.
Major Products Formed
Oxidation: Nitro-2-amino-1-benzylethylphosphonic acid.
Reduction: Phosphine-2-amino-1-benzylethyl derivatives.
Substitution: Halogenated benzyl derivatives.
Aplicaciones Científicas De Investigación
2-Amino-1-benzylethylphosphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of organophosphorus compounds
Biology: Investigated for its potential as an enzyme inhibitor and as a mimic of natural amino acids.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent for bone diseases.
Industry: Utilized in the development of flame retardants, plasticizers, and corrosion inhibitors.
Mecanismo De Acción
The mechanism of action of 2-Amino-1-benzylethylphosphonic acid involves its interaction with biological targets such as enzymes and receptors. The phosphonic acid group can mimic the phosphate group in biological systems, allowing it to inhibit enzymes that utilize phosphate substrates. Additionally, the amino group can form hydrogen bonds with active site residues, enhancing its binding affinity and specificity .
Comparación Con Compuestos Similares
2-Amino-1-benzylethylphosphonic acid can be compared with other similar compounds such as:
Aminophosphonic acids: These compounds share the phosphonic acid group but differ in the nature of the substituents attached to the amino group
Aminophosphonates: These compounds have similar structures but may contain different alkyl or aryl groups
Phosphinates: These compounds have a phosphorus-carbon bond and are used as bioisosteres for phosphates.
The uniqueness of this compound lies in its specific combination of the benzyl group and the phosphonic acid group, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
59590-70-4 |
|---|---|
Fórmula molecular |
C9H14NO3P |
Peso molecular |
215.19 g/mol |
Nombre IUPAC |
(1-amino-3-phenylpropan-2-yl)phosphonic acid |
InChI |
InChI=1S/C9H14NO3P/c10-7-9(14(11,12)13)6-8-4-2-1-3-5-8/h1-5,9H,6-7,10H2,(H2,11,12,13) |
Clave InChI |
CLNVFNPGMUAOBW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC(CN)P(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



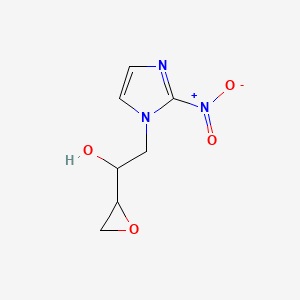


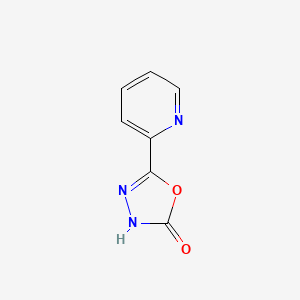
![2-[(6-Chloro-5-iodo-2-methylsulfonyl-imidazo[4,5-b]pyridin-1-yl)methoxy]ethyl-trimethyl-silane](/img/structure/B13995021.png)



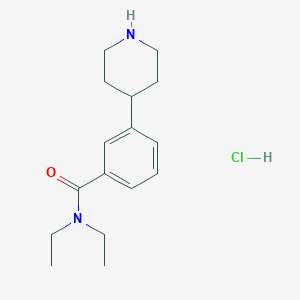
![5-chloro-N2-[4-(dimethylphosphoryl)-2-methoxyphenyl]-N4-phenylpyrimidine-2,4-diamine](/img/structure/B13995050.png)
![2-[1-[2-(1,3-Dioxoisoindol-2-yl)-9,10-dioxo-anthracen-1-yl]-9,10-dioxo-anthracen-2-yl]isoindole-1,3-dione](/img/structure/B13995071.png)
